1-Amino-1-cyclopentanecarboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

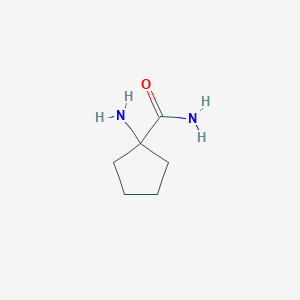

2D Structure

3D Structure

Properties

IUPAC Name |

1-aminocyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-5(9)6(8)3-1-2-4-6/h1-4,8H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVGITVCEHRBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455665 | |

| Record name | 1-AMINO-1-CYCLOPENTANECARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17193-28-1 | |

| Record name | 1-Aminocyclopentanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17193-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclopentanecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017193281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-AMINO-1-CYCLOPENTANECARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminocyclopentanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 17193-28-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Amino-1-cyclopentanecarboxamide chemical structure and CAS number

This technical guide provides a comprehensive overview of 1-Amino-1-cyclopentanecarboxamide, including its chemical structure, CAS number, physicochemical properties, synthesis, and potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Structure

This compound is a cyclic amino acid derivative. Its core structure consists of a five-membered cyclopentane ring substituted with both an amino group and a carboxamide group at the same carbon atom.

-

IUPAC Name: 1-aminocyclopentane-1-carboxamide[1]

-

CAS Number: 17193-28-1[1]

-

Molecular Formula: C₆H₁₂N₂O[1]

-

Molecular Weight: 128.17 g/mol [1]

-

Chemical Structure:

-

2D Structure:

-

3D Conformer:

-

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 95-96 °C (from acetone/pentane) | [2] |

| Boiling Point (Predicted) | 301.5 ± 21.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.132 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 16.14 ± 0.20 | [2] |

| XLogP3 | -1.0 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 128.094963011 Da | [1] |

| Monoisotopic Mass | 128.094963011 Da | [1] |

| Topological Polar Surface Area | 69.1 Ų | [1] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Features and Data Source |

| ¹H NMR | Available from ChemicalBook.[3] |

| IR | Available from ChemicalBook.[3] |

| Mass Spectrum | Available from ChemicalBook.[3] |

Synthesis

Proposed Synthetic Pathway

A likely two-step synthesis would involve:

-

Strecker Synthesis of 1-Aminocyclopentane-1-carbonitrile: Reaction of cyclopentanone with an alkali metal cyanide and ammonium chloride.

-

Hydrolysis of the Nitrile: Partial hydrolysis of the resulting 1-aminocyclopentane-1-carbonitrile to the corresponding carboxamide.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 1-Aminocyclopentane-1-carbonitrile (Step 1)

This protocol is adapted from the synthesis of related aminonitriles.

-

To a stirred solution of sodium cyanide and ammonium chloride in aqueous ammonia, add cyclopentanone dropwise at room temperature.

-

Continue stirring the reaction mixture for an extended period (e.g., 24-72 hours) to ensure the completion of the Strecker reaction.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude 1-aminocyclopentane-1-carbonitrile.

Experimental Protocol: Hydrolysis to this compound (Step 2)

This is a generalized protocol for the controlled hydrolysis of a nitrile.

-

Treat the crude 1-aminocyclopentane-1-carbonitrile with a controlled amount of a hydrolyzing agent. This could involve the use of a mineral acid or a base under carefully controlled temperature and reaction time to favor the formation of the amide over the carboxylic acid.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Biological Activity and Potential Applications

While direct and extensive biological data for this compound is limited in the public domain, available information suggests potential therapeutic applications, primarily as a neutral endopeptidase (NEP) inhibitor and in the context of anticancer research.

Neutral Endopeptidase (NEP) Inhibition

The hydrochloride salt of this compound is reported to be a potent and selective inhibitor of neutral endopeptidase (NEP), also known as neprilysin.[6] NEP is a zinc-dependent metalloprotease that degrades a variety of signaling peptides.[7][8] By inhibiting NEP, the levels of these peptides can be increased, leading to various physiological effects. This suggests potential therapeutic use in conditions like migraine.[6]

NEP plays a crucial role in cardiovascular and renal function by degrading natriuretic peptides (e.g., ANP and BNP), which have vasodilatory and natriuretic effects.[9] Inhibition of NEP leads to an increase in the levels of these peptides, which can be beneficial in conditions like heart failure.[9][10]

Furthermore, NEP can modulate growth factor signaling pathways. For instance, it can inhibit the transactivation of the insulin-like growth factor receptor (IGF-IR) and the subsequent activation of the Akt cell survival pathway, which is often implicated in cancer progression.[3]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Cas 17193-28-1,this compound | lookchem [lookchem.com]

- 3. Neutral endopeptidase inhibits neuropeptide-mediated transactivation of the insulin-like growth factor receptor-Akt cell survival pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 17193-28-1 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Signal pathway involved in increased expression of neutral endopeptidase 24.11 by gonadotropin releasing hormone in choriocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neutral endopeptidase: Significance and symbolism [wisdomlib.org]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Neutral endopeptidase inhibition and the natriuretic peptide system: an evolving strategy in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Long-term treatment with neutral endopeptidase inhibitor improves cardiac function and reduces natriuretic peptides in rats with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Synthesis Workflow of 1-Amino-1-cyclopentanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 1-Amino-1-cyclopentanecarboxamide, a key building block in synthetic chemistry. It also outlines a representative experimental workflow for its synthesis and characterization, offering a foundational protocol for researchers in drug development and organic synthesis.

Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below. These data are critical for reaction stoichiometry, analytical characterization, and formulation development.

| Parameter | Value | Reference |

| Molecular Formula | C6H12N2O | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| CAS Number | 17193-28-1 | [1][3] |

Representative Experimental Workflow: Synthesis and Quality Control

The following section details a generalized experimental protocol for the synthesis and subsequent quality control of this compound. This workflow is typical for ensuring the purity and identity of chemical building blocks used in pharmaceutical research and development.

2.1. Synthesis Protocol

A common synthetic route to this compound is the Strecker synthesis, followed by hydrolysis.

-

Step 1: Strecker Synthesis. Cyclopentanone is reacted with an alkali cyanide (e.g., sodium cyanide) and ammonium chloride to form 1-aminocyclopentanecarbonitrile. The reaction is typically carried out in an aqueous solution and stirred at room temperature.

-

Step 2: Nitrile Hydrolysis. The resulting 1-aminocyclopentanecarbonitrile is then subjected to controlled hydrolysis. This is often achieved using a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) to convert the nitrile group into a carboxamide group, yielding the final product, this compound.

-

Step 3: Work-up and Isolation. Following the hydrolysis, the reaction mixture is neutralized. The product is then extracted using an appropriate organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Step 4: Purification. The crude this compound is purified, typically by recrystallization from a suitable solvent system to achieve the desired purity.

2.2. Quality Control and Characterization

To ensure the synthesized compound meets the required specifications, a series of analytical tests are performed.

-

Identity Confirmation:

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. The expected molecular ion peak corresponding to [M+H]⁺ would be observed at m/z 129.1.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A sample is injected into an HPLC system, and the area of the product peak is compared to the total area of all peaks to calculate the purity percentage.

-

Melting Point Analysis: The melting point of the purified compound is measured and compared to the literature value as an indicator of purity.

-

Visualized Experimental Workflow

The logical flow of the synthesis and quality control process is depicted in the following diagram.

Caption: Synthesis and Quality Control Workflow for this compound.

References

An In-depth Technical Guide to 1-Amino-1-cyclopentanecarboxamide: Nomenclature, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Amino-1-cyclopentanecarboxamide, a molecule of interest in synthetic and medicinal chemistry. The guide covers its nomenclature, physicochemical properties, detailed synthetic protocols, and available information on its biological activity.

Nomenclature and Synonyms

This compound is known by various names and identifiers across different chemical databases and suppliers. A comprehensive list is provided in Table 1 for easy reference.

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier |

| IUPAC Name | 1-aminocyclopentane-1-carboxamide[1] |

| CAS Registry No. | 17193-28-1[1][2][3] |

| Molecular Formula | C6H12N2O[1][3] |

| Molecular Weight | 128.17 g/mol [1] |

| Depositor-Supplied Synonyms | This compound, 1-Aminocyclopentanecarboxamide, 1-Carboxamidocyclopentylamine, 1-Amino-1-carbamidocyclopentane, Cyclopentanecarboxamide, 1-amino-, Irbesartan Impurity 36, and others[1] |

| InChI | InChI=1S/C6H12N2O/c7-5(9)6(8)3-1-2-4-6/h1-4,8H2,(H2,7,9)[1] |

| SMILES | C1CCC(C1)(C(=O)N)N[1] |

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 2. These properties are crucial for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H12N2O[1][3] |

| Molecular Weight | 128.17 g/mol [1] |

| Appearance | White solid (based on typical synthesis) |

| Hydrogen Bond Donor Count | 2[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

| Topological Polar Surface Area | 69.1 Ų[1] |

| LogP (calculated) | -1.0 (estimated) |

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for the preparation of α-amino acids and their derivatives. The Strecker synthesis and the Bucherer-Bergs reaction are two common and adaptable methods.

Strecker Synthesis

The Strecker synthesis is a two-step process that begins with the formation of an α-aminonitrile from a ketone, followed by hydrolysis to the desired amide.[2][4][5]

Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile

-

In a well-ventilated fume hood, to a stirred solution of ammonium chloride (1.2 equivalents) in aqueous ammonia (30%), add sodium cyanide (1.1 equivalents) at room temperature.

-

Cool the mixture in an ice bath and add cyclopentanone (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature for 24-48 hours.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-aminocyclopentanecarbonitrile.[6]

Step 2: Hydrolysis to this compound

-

In a fume hood, add the crude 1-aminocyclopentanecarbonitrile dropwise to concentrated sulfuric acid, pre-cooled in an ice-water bath, while maintaining the internal temperature below 15 °C.[6]

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., concentrated aqueous ammonia or sodium hydroxide solution) to a pH of 7-8.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound as a white solid.[6]

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides an alternative route, producing a hydantoin intermediate which can then be hydrolyzed to the desired amino amide.[7][8]

Step 1: Synthesis of Cyclopentanespiro-5'-hydantoin

-

In a suitable pressure vessel, combine cyclopentanone (1.0 equivalent), potassium cyanide (2.0 equivalents), and ammonium carbonate (2.0 equivalents) in a mixture of ethanol and water.[7]

-

Seal the vessel and heat the mixture at 80-100 °C for several hours.

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the hydantoin product.

-

Collect the solid by filtration, wash with cold water, and dry to yield cyclopentanespiro-5'-hydantoin.

Step 2: Hydrolysis to this compound

-

Heat the cyclopentanespiro-5'-hydantoin with a strong base (e.g., aqueous sodium hydroxide) or a strong acid (e.g., hydrochloric acid) under reflux conditions.

-

Monitor the reaction for the formation of the corresponding amino acid.

-

Upon completion, neutralize the reaction mixture.

-

Isolate the 1-aminocyclopentanecarboxylic acid.

-

The carboxylic acid can then be converted to the primary amide, this compound, using standard amide coupling reagents (e.g., DCC/HOBt or HATU) and ammonia.

Biological Activity

The biological activity of this compound itself is not extensively documented in publicly available literature. However, it is recognized as a useful synthesis intermediate for developing derivatives with pharmacological and tumor-inhibiting activities.[6]

Structurally related compounds have shown notable biological effects. For instance, a series of 3-Amino-1-alkyl-cyclopentane carboxamides have been described as low molecular weight antagonists of both human and murine CC chemokine receptor 2 (CCR2).[9] The core structure of cyclopentanecarboxamide is also present in various biologically active molecules. Further research is required to elucidate the specific biological roles and potential therapeutic applications of this compound.

Conclusion

This compound is a well-defined chemical entity with established nomenclature and synthetic routes. While its own biological activity remains to be fully explored, its role as a building block for more complex, pharmacologically active molecules is evident. The detailed synthetic protocols provided herein offer a practical guide for researchers interested in the preparation and further investigation of this and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. This compound | 17193-28-1 [chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 9. 3-Amino-1-alkyl-cyclopentane carboxamides as small molecule antagonists of the human and murine CC chemokine receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Biological Activity of 1-Amino-1-cyclopentanecarboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 1-Amino-1-cyclopentanecarboxamide derivatives, with a particular focus on their potential as anticancer agents. This document synthesizes available data on their mechanism of action, presents quantitative biological data, and details relevant experimental protocols.

Core Focus: A Potent Protein Kinase C-ι Inhibitor

A key derivative in this class, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has emerged as a specific and potent inhibitor of Protein Kinase C-ι (PKC-ι), an oncogene implicated in the progression of various cancers.[1][2]

Mechanism of Action

PKC-ι is overexpressed in numerous cancer cell lines, including those of the prostate, breast, ovaries, melanoma, and glioma.[1] ICA-1s has been shown to selectively inhibit the kinase activity of PKC-ι over its closely related isoform, PKC-ζ.[3] This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation and survival.

One of the key pathways affected by ICA-1s is the MAPK/JNK signaling cascade. PKC-ι can regulate the transcription factor c-Jun, a component of the AP-1 transcription factor, and the pro-inflammatory cytokine TNF-α, both of which play roles in oncogenesis. By inhibiting PKC-ι, ICA-1s can lead to the degradation of c-Jun and a reduction in the expression of proteins in the MAPK/JNK pathway, ultimately inducing apoptosis and inhibiting cell proliferation in cancer cells.[4]

Below is a diagram illustrating the proposed signaling pathway influenced by ICA-1s.

Caption: Proposed signaling pathway of ICA-1s in cancer cells.

Quantitative Biological Data

ICA-1s has demonstrated significant antiproliferative activity against a range of cancer cell lines. The following table summarizes the available IC50 values.

| Compound | Target | Assay | Cell Line | IC50 (µM) | Reference |

| ICA-1 | PKC-ι | Kinase Activity Assay | - | ~0.1 | [3] |

| ICA-1s | - | Cell Proliferation | BE(2)-C Neuroblastoma | 0.1 (58% inhibition) | [3] |

| ICA-1s | - | Cell Proliferation | DU-145 Prostate Cancer | Not specified, but significant reduction in tumor growth in vivo | [1][2] |

| ICA-1s | - | Cell Proliferation | Ovarian Cancer (ES-2, HEY, OVCAR3) | Not specified, but induces degradation of mutant p53 | [5] |

| ICA-1s | - | Cell Proliferation | Breast Cancer | Not specified, but significantly inhibits cell proliferation | [4] |

Experimental Protocols

This section provides a general outline of the key experimental methodologies used in the evaluation of this compound derivatives like ICA-1s.

Synthesis of this compound Derivatives

A general synthetic scheme for related imidazole-4-carboxamide nucleosides involves the conversion of a precursor like 5-Amino-1-(β-D-ribofuranosyl)imidazole-4-carboxamide (AICA ribonucleoside) through a series of steps including iodination, hydrogenation, and deblocking to yield the desired 5'-deoxyimidazole ribonucleosides.[6] The specific synthesis of ICA-1s would involve a customized multi-step process to construct the substituted cyclopentyl moiety and couple it to the imidazole-4-carboxamide core.

In Vitro Kinase Activity Assay

To determine the inhibitory effect of compounds on PKC-ι activity, a kinase assay is performed.

-

Reagents: Recombinant human PKC-ι enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and the test compound (ICA-1s).

-

Procedure:

-

The enzyme, substrate, and test compound are incubated together in a reaction buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified, typically using a radioactive label on the ATP or through antibody-based detection methods (e.g., ELISA).

-

-

Data Analysis: The percentage of enzyme inhibition is calculated for a range of compound concentrations, and the IC50 value is determined by fitting the data to a dose-response curve.

The following diagram outlines the general workflow for an in vitro kinase inhibition assay.

References

- 1. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel PKC-ι inhibitor abrogates cell proliferation and induces apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PKC- ι Regulates an Oncogenic Positive Feedback Loop Between the MAPK/JNK Signaling Pathway, c-Jun/AP-1 and TNF- α in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 5-amino-1-(5-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide and related 5'-deoxyimidazole ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Amino-1-cyclopentanecarboxamide: A Core Intermediate for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 1-Amino-1-cyclopentanecarboxamide is a versatile bifunctional organic compound that serves as a crucial building block in the synthesis of a wide range of pharmaceutical agents. Its rigid cyclopentyl scaffold, combined with a primary amine and a carboxamide group at the same carbon atom, provides a unique three-dimensional structure that is valuable for designing molecules with specific biological activities. This guide details the synthesis, properties, and applications of this compound as a key synthetic intermediate, with a focus on its role in the development of novel therapeutics. Its utility has been demonstrated in the synthesis of compounds with potential pharmacological and tumor-inhibiting activities.[1]

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 17193-28-1 | [2] |

| Molecular Formula | C₆H₁₂N₂O | [2] |

| Molecular Weight | 128.17 g/mol | [2] |

| IUPAC Name | 1-aminocyclopentane-1-carboxamide | [2] |

| Melting Point | 95-96 °C | [1] |

| Boiling Point | 301.5 °C at 760 mmHg | [1] |

| Flash Point | 136.1 °C | [1] |

| SMILES | C1CCC(C1)(C(=O)N)N | [2] |

| InChIKey | YGVGITVCEHRBDK-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The primary synthetic route to this compound is a two-step process commencing from cyclopentanone. This process involves the formation of an aminonitrile intermediate via a Strecker-type reaction, followed by controlled hydrolysis of the nitrile to the corresponding amide.

Experimental Protocols

Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile

This procedure is adapted from established methods for aminonitrile synthesis.[3][4]

-

To a 250 mL flask containing 120 mL of 30% ammonium hydroxide, add sodium cyanide (15.34 g, 0.31 mol) and ammonium chloride (19.75 g, 0.37 mol) under vigorous stirring.

-

Add cyclopentanone dropwise to the mixture over 20 minutes at room temperature.

-

Stir the resulting mixture at room temperature for 3 days.

-

Extract the mixture with dichloromethane (50 mL). The organic layer is separated and dried over anhydrous sodium sulfate.

-

After filtration, the solvent is removed under reduced pressure to yield crude aminonitrile.

-

The crude product is purified by distillation under reduced pressure to give 1-aminocyclopentanecarbonitrile as a colorless oil.

Step 2: Synthesis of this compound

This protocol describes the controlled hydrolysis of the nitrile to the amide.[3]

-

Dissolve the aminonitrile (41 mmol) in 30 mL of dichloromethane.

-

Add this solution dropwise to 10 g of concentrated sulfuric acid stirred in an ice-water bath, ensuring the internal temperature is maintained at 15 °C.

-

After the addition, remove the ice bath and heat the mixture to 40 °C for 1 hour.

-

Cool the mixture in an ice-water bath and pour it into 200 g of crushed ice.

-

Adjust the pH of the aqueous solution to 7-8 using a 28% aqueous ammonia solution.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Collect the organic extracts, dry over magnesium sulfate (MgSO₄), and evaporate to dryness.

-

Recrystallize the crude solid from an ethyl acetate/hexane mixture to yield the final product as a white solid.

Quantitative Data for Synthesis

| Step | Product | Reagents | Conditions | Yield |

| 1 | 1-Aminocyclopentanecarbonitrile | Cyclopentanone, NaCN, NH₄Cl, NH₄OH | Room temperature, 3 days | 51%[3] |

| 2 | This compound | 1-Aminocyclopentanecarbonitrile, Conc. H₂SO₄ | 40 °C, 1 hour | 27%[3] |

Application as a Synthetic Intermediate

This compound and its direct precursor, 1-aminocyclopentanecarbonitrile, are valuable intermediates in the synthesis of more complex molecules, including Active Pharmaceutical Ingredients (APIs). A notable application is in the synthesis of intermediates for Irbesartan, an angiotensin II receptor antagonist used to treat hypertension.[4] The primary amine of the cyclopentane core serves as a nucleophile for acylation or alkylation, allowing for the construction of more elaborate structures.

Experimental Protocol: Synthesis of an Irbesartan Intermediate

The following protocol details the acylation of 1-aminocyclopentanecarbonitrile, a key step in the synthesis of an Irbesartan precursor.[4]

-

Cool a solution of 1-aminocyclopentanecarbonitrile (30.0 g) in dichloromethane (180 mL) to 10 °C.

-

Add triethylamine (24 mL) to the reaction mixture and stir.

-

Add valeroyl chloride (32.8 mL) dropwise at a temperature between 5 °C and 10 °C.

-

Stir the mixture at this temperature for 2 hours, followed by an additional hour of stirring at room temperature.

-

Add deionized water to the reaction mixture and separate the organic layer.

-

The organic layer, containing N-(1-cyanocyclopentyl)pentanamide, can then be carried forward to subsequent synthetic steps.

Conclusion

This compound is a fundamentally important intermediate for the pharmaceutical industry. Its straightforward synthesis from readily available starting materials and the presence of two reactive functional groups on a constrained cyclic scaffold make it an attractive starting point for the development of new chemical entities. The protocols and data presented herein provide a technical foundation for its synthesis and application in research and drug development, highlighting its continued relevance in the creation of novel therapeutics.

References

- 1. lookchem.com [lookchem.com]

- 2. 1-Aminocyclopentanecarboxamide | C6H12N2O | CID 11116086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 17193-28-1 [chemicalbook.com]

- 4. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]

The 1-Aminocyclopentanecarboxamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-amino-1-cyclopentanecarboxamide core and its parent structures, such as 1-aminocyclopentanecarboxylic acid, represent a class of conformationally restricted amino acid analogs. This structural rigidity is a highly sought-after feature in medicinal chemistry, as it can pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for a specific biological target. While this compound itself is primarily utilized as a synthetic intermediate, notably in the synthesis of the antihypertensive drug Irbesartan where it can appear as a process-related impurity, its derivatives have emerged as powerful modulators of several key therapeutic targets.[1] This guide explores the pivotal role of this scaffold in the development of potent and selective antagonists of the CC Chemokine Receptor 2 (CCR2), inactivators of GABA Aminotransferase (GABA-AT), and inhibitors of the voltage-gated sodium channel NaV1.7.

CCR2 Antagonists for Inflammatory Diseases

The CC Chemokine Receptor 2 (CCR2) and its primary ligand, CCL2 (also known as MCP-1), are key mediators in the migration of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a host of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis, making CCR2 a prime target for therapeutic intervention. The rigid cyclopentane scaffold has proven to be an optimal structural framework for developing potent CCR2 antagonists.

The introduction of a 1,3-disubstituted cyclopentane scaffold has led to the discovery of highly potent antagonists with nanomolar activity in both binding and functional assays.[1][2]

| Compound ID | Target | Assay Type | IC50 (nM) | Selectivity | Reference |

| Compound 16 | human CCR2 | Radioligand Binding | 1.3 | ~500-fold vs. CCR5 | [2] |

| human CCR2 | Functional Chemotaxis | 0.45 | [2] | ||

| mouse CCR2 | Radioligand Binding | 130 | [2] |

This assay measures the ability of a compound to inhibit the migration of CCR2-expressing cells towards the CCL2 chemoattractant. A Boyden chamber or Transwell system is typically employed.[3][4]

-

Cell Preparation: CCR2-expressing cells (e.g., human monocytic THP-1 cell line) are cultured to 70-80% confluency. Prior to the assay, cells are serum-starved for several hours to enhance their responsiveness.

-

Antagonist Pre-treatment: Harvested cells are resuspended in serum-free medium (e.g., RPMI 1640) and pre-incubated with various concentrations of the test antagonist or a vehicle control for 30-60 minutes at 37°C.[3][5]

-

Assay Setup:

-

The lower wells of the chamber are filled with medium containing an optimal concentration of the chemoattractant CCL2. Negative control wells contain medium only.

-

A polycarbonate membrane (typically with 5 µm pores) is placed over the lower wells.[4]

-

The pre-treated cell suspension (e.g., 1 x 10^6 cells/mL) is added to the upper chamber.[3]

-

-

Incubation: The plate is incubated at 37°C in a 5% CO2 atmosphere for a duration sufficient for migration (typically 1-4 hours).

-

Quantification:

-

Non-migrated cells are scraped from the upper surface of the membrane.

-

Migrated cells on the lower surface are fixed (e.g., with methanol) and stained (e.g., with Crystal Violet).

-

The number of migrated cells is quantified by counting under a microscope or by eluting the stain and measuring its absorbance. The percentage of migration inhibition is calculated relative to the vehicle control.[3]

-

Upon binding of CCL2, CCR2, a G-protein-coupled receptor (GPCR), activates multiple downstream signaling cascades. This initiates a conformational change, leading to the dissociation of G-protein subunits and the activation of pathways including JAK/STAT and PI3K/Akt, which culminate in the cytoskeletal rearrangements necessary for cell migration.[6][7][8]

GABA Aminotransferase (GABA-AT) Inactivators for Neurological Disorders

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Low levels of GABA are associated with epilepsy and addiction. Inhibiting GABA Aminotransferase (GABA-AT), the pyridoxal 5'-phosphate (PLP)-dependent enzyme that degrades GABA, is a validated strategy to increase brain GABA concentrations. Conformationally restricted cyclopentane analogs of GABA have been developed as highly potent, mechanism-based inactivators of GABA-AT.

Compounds like CPP-115 are significantly more efficient at inactivating GABA-AT than earlier drugs like vigabatrin.

| Compound ID | Target | Assay Type | k_inact (min⁻¹) | K_I (µM) | Reference |

| CPP-115 | GABA-AT | Inactivation | 0.25 | 250 | [9] |

| OV329 | GABA-AT | Inactivation | - | - | [10] |

| Vigabatrin | GABA-AT | Inactivation | 2.2 | 1300 | [9] |

| (Data for OV329 indicates it is ~10x more efficient than CPP-115; specific kinetic parameters require direct consultation of the cited source. Vigabatrin is included for comparison.) |

This assay measures the time-dependent loss of enzyme activity in the presence of an inactivator.

-

Enzyme and Reagents: Purified GABA-AT (e.g., from pig brain) is used.[11] The assay is coupled with succinic semialdehyde dehydrogenase (SSDH). The reaction mixture includes GABA, α-ketoglutarate, NADP+, and the test inactivator.[9][11]

-

Assay Procedure:

-

GABA-AT is pre-incubated with various concentrations of the inactivator for different time intervals.

-

At each time point, an aliquot of the pre-incubation mixture is transferred to a cuvette containing the assay solution.

-

The activity of the remaining active enzyme is measured by monitoring the rate of NADPH formation (from NADP+) spectrophotometrically at 340 nm.[11]

-

-

Data Analysis: The observed rate constants of inactivation (k_obs) are determined for each inactivator concentration. The kinetic parameters, the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half the maximal rate (K_I), are calculated by plotting k_obs versus the inhibitor concentration.

GABA-AT degrades GABA via a "ping-pong" mechanism involving the PLP cofactor. The enzyme first transfers the amino group from GABA to PLP, forming pyridoxamine-5'-phosphate (PMP) and releasing succinic semialdehyde. In the second half-reaction, the amino group is transferred from PMP to α-ketoglutarate, regenerating PLP and forming glutamate.[2] Mechanism-based inactivators like CPP-115 are processed by the enzyme to form a reactive intermediate that covalently modifies the active site, leading to irreversible inactivation.[11]

NaV1.7 Inhibitors for Pain Management

The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain. Loss-of-function mutations result in a congenital inability to feel pain, making it a highly attractive target for novel analgesics. NaV1.7 channels are crucial for amplifying subthreshold depolarizations and setting the action potential threshold in nociceptive neurons.[12] The cyclopentane carboxylic acid scaffold has recently been identified as a key structural element for potent and selective NaV1.7 inhibitors.[13]

The development of cyclopentane carboxylic acid derivatives has yielded compounds with high potency and improved pharmacokinetic profiles.

| Compound ID | Target | Assay Type | IC50 (µM) | Selectivity vs. NaV1.5 | Reference |

| Compound 31 | NaV1.7 | Electrophysiology | Potent (specific value in source) | High | [13][14] |

| MK-2075 | human NaV1.7 | Electrophysiology | 0.149 | - | [15] |

| (Specific IC50 for Compound 31 requires direct consultation of the cited source. MK-2075 is included as an example of a clinical candidate with published data.) |

This is the gold-standard method for measuring the activity of ion channels and the effect of inhibitors.[16]

-

Cell Preparation: A cell line stably expressing the human NaV1.7 channel (e.g., HEK293 or CHO cells) is cultured on coverslips.[17]

-

Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope stage and perfused with an external physiological salt solution. A glass micropipette (2-5 MΩ resistance) filled with an internal solution is positioned onto a single cell.

-

Whole-Cell Configuration: Gentle suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and chemical access to the cell's interior.

-

Voltage-Clamp Protocol: The cell membrane potential is clamped at a holding potential where most channels are in a resting state (e.g., -120 mV). A series of depolarizing voltage steps (e.g., from -80 mV to +40 mV) are applied to elicit NaV1.7 currents.

-

Inhibitor Application: The test compound is applied to the cell via the perfusion system. The reduction in the peak sodium current amplitude in the presence of the compound is measured to determine the IC50 value. State-dependence can be assessed by varying the holding potential or using specific voltage protocols to favor resting, open, or inactivated channel states.[18]

NaV1.7 channels are densely expressed in the peripheral terminals of nociceptive (pain-sensing) neurons. They act as "threshold-setters." In response to a noxious stimulus, other channels cause a small initial depolarization. NaV1.7 amplifies this signal, pushing the neuron to its action potential threshold, which then propagates along the axon to the spinal cord, signaling pain.[12][19]

References

- 1. Examination of the contribution of Nav1.7 to axonal propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The role of Nav1.7 in human nociceptors: insights from human induced pluripotent stem cell–derived sensory neurons of erythromelalgia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Translational Pharmacokinetic–Pharmacodynamic Modeling of NaV1.7 Inhibitor MK-2075 to Inform Human Efficacious Dose - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Making sure you're not a bot! [nanion.de]

- 18. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Conformational Analysis of Peptides Incorporating 1-Amino-1-cyclopentanecarboxamide

Abstract

The incorporation of conformationally constrained non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance biological activity, metabolic stability, and bioavailability. Among these, 1-aminocyclopentanecarboxylic acid (Acp), and by extension its C-terminal amide derivative, 1-amino-1-cyclopentanecarboxamide, has garnered significant attention. This technical guide provides an in-depth exploration of the conformational properties imparted by this cyclic residue. It details the experimental and computational methodologies used to elucidate the three-dimensional structures of Acp-containing peptides, presents key quantitative data, and outlines the workflows involved in their analysis.

Introduction: The Role of Conformational Constraint

Peptides often exhibit high potency and selectivity but are limited as therapeutic agents by their conformational flexibility, which leads to poor receptor selectivity and susceptibility to enzymatic degradation. Introducing constrained residues like this compound forces the peptide backbone into a limited and predictable set of conformations.

The cyclopentyl ring of the Acp residue sterically restricts the backbone dihedral angles (φ and ψ), predisposing the peptide to adopt well-defined secondary structures. This inherent rigidity is crucial for stabilizing bioactive conformations, such as β-turns and helical motifs, which are often essential for molecular recognition and biological function. Studies have consistently shown that Acp residues act as potent turn or helix promoters, particularly favoring the formation of β-turns and 3₁₀-helical structures.

Dominant Conformational Motifs

The primary role of the Acp residue is to induce ordered, folded structures in the peptide chain. The cyclopentane ring's steric bulk significantly limits the available conformational space for the backbone dihedral angles.

β-Turn Induction

The Acp residue is a powerful inducer of β-turns, which are compact, four-residue structures stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3). Acp is frequently found at the (i+1) or (i+2) position of these turns. The constrained φ and ψ angles of Acp are compatible with the dihedral angle requirements for various types of β-turns, particularly Type I and Type II.

3₁₀-Helix Formation

In addition to β-turns, Acp residues are known to promote the formation of 3₁₀-helices. This type of helix is characterized by a tighter, more compact structure than the classic α-helix, with hydrogen bonds forming between the C=O group of residue 'i' and the N-H group of residue 'i+3'. Peptides containing multiple Acp residues or Acp in combination with other helix-promoting residues like Aib (α-aminoisobutyric acid) often exhibit stable 3₁₀-helical conformations.

Experimental Methodologies & Protocols

A multi-technique approach is essential for a thorough conformational analysis of Acp-containing peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying peptide conformation in solution, providing data on dihedral angles, inter-proton distances, and hydrogen bonding patterns.

Experimental Protocol (General):

-

Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O 9:1). The choice of solvent is critical as it can influence peptide conformation.

-

1D ¹H NMR: Acquire a standard one-dimensional proton spectrum to identify all proton resonances. Key information is derived from the chemical shifts of the amide (NH) protons; downfield shifts ( > 8.0 ppm) are often indicative of hydrogen-bonded protons.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Used to identify scalar-coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, aiding in complete residue assignment.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are crucial for conformational analysis. They detect protons that are close in space (< 5 Å), providing distance restraints for structure calculation. Cross-peaks between the NH of one residue and protons of a preceding residue are particularly informative.

-

-

Data Analysis:

-

Coupling Constants (³JHNα): The coupling constant between the amide proton (NH) and the α-proton (Hα) is related to the φ dihedral angle via the Karplus equation.

-

NOE Restraints: The intensities of NOE cross-peaks are used to calculate inter-proton distance restraints.

-

Structure Calculation: The collected restraints (distances, dihedral angles) are used as input for molecular dynamics and simulated annealing protocols (e.g., using software like XPLOR-NIH or CYANA) to generate a family of 3D structures consistent with the experimental data.

-

X-ray Crystallography

X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state.

Experimental Protocol (General):

-

Crystallization: This is often the most challenging step. The peptide is dissolved in a suitable solvent system, and various crystallization techniques (e.g., vapor diffusion, slow evaporation) are screened to obtain single crystals of sufficient quality.

-

Data Collection: A suitable crystal is mounted and irradiated with an X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. An atomic model is built into this map and refined to best fit the experimental data, yielding a precise 3D structure with atomic coordinates.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, low-concentration technique used to assess the overall secondary structure content of a peptide in solution.

Experimental Protocol (General):

-

Sample Preparation: Prepare a dilute solution of the peptide (typically 0.1-0.2 mg/mL) in a suitable solvent (e.g., methanol, trifluoroethanol, or aqueous buffer).

-

Data Acquisition: Record the CD spectrum, typically from 190 to 260 nm.

-

Spectral Interpretation: The shape of the CD spectrum is characteristic of different secondary structures:

-

β-turns: Often show a negative band around 205 nm and a weak positive band above 220 nm.

-

3₁₀-helices: Characterized by a negative band near 205 nm and a stronger negative band around 220 nm.

-

Random Coil: Typically exhibits a strong negative band below 200 nm.

-

Quantitative Conformational Data

The following table summarizes typical backbone dihedral angles for an Acp residue when incorporated into a peptide, as determined by X-ray crystallography and NMR studies. These values highlight the constrained nature of the residue.

| Parameter | Typical Value Range | Method | Reference |

| φ (phi) | -90° to -60° | X-ray, NMR | |

| ψ (psi) | -45° to -15° OR +120° to +150° | X-ray, NMR | |

| θ (N-Cα-C') | ~107° - 110° | X-ray |

Table 1: Typical Dihedral and Bond Angles for Acp Residues.

Visualization of Workflows and Structures

Diagrams generated using the DOT language provide a clear visual representation of the processes and relationships involved in conformational analysis.

Caption: Workflow for determining the 3D structure of Acp-peptides.

Caption: Acp residue promoting a β-turn structure.

Conclusion

The incorporation of this compound and its parent acid into peptide backbones is a highly effective strategy for inducing stable, well-defined secondary structures, predominantly β-turns and 3₁₀-helices. A comprehensive understanding of their conformational effects requires a synergistic approach, combining high-resolution techniques like NMR and X-ray crystallography with computational modeling and spectroscopic methods like CD. The predictable structural motifs engendered by this constrained residue make it an invaluable tool in the rational design of peptidomimetics with enhanced stability and potent biological activity, paving the way for the development of novel peptide-based therapeutics.

Methodological & Application

Synthesis of 1-Amino-1-cyclopentanecarboxamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-Amino-1-cyclopentanecarboxamide, a valuable building block in medicinal chemistry and drug development. The protocols described herein outline two common and effective synthetic routes: the Strecker synthesis and the Ritter reaction.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for the reactants, intermediates, and the final product is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Cyclopentanone | C₅H₈O | 84.12 | -58.2 | 130.6 | 0.951 |

| Sodium Cyanide | NaCN | 49.01 | 563.7 | 1496 | 1.595 |

| Ammonium Chloride | NH₄Cl | 53.49 | 338 (sublimes) | 520 | 1.527 |

| 1-Aminocyclopentanecarbonitrile | C₆H₁₀N₂ | 110.16 | N/A | N/A | N/A |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 10 | 337 | 1.84 |

| This compound | C₆H₁₂N₂O | 128.17 | 301.5 (Predicted) | N/A | 1.132 (Predicted)[1] |

Table 2: Safety Information for Key Compounds

| Compound Name | GHS Hazard Statements | Precautionary Statements |

| Cyclopentanone | Flammable liquid and vapor. Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. |

| Sodium Cyanide | Fatal if swallowed, in contact with skin or if inhaled.[2] Very toxic to aquatic life with long lasting effects. Contact with acids liberates very toxic gas.[3] | Do not breathe dust/fume/gas/mist/vapors/spray.[2] Wash skin thoroughly after handling.[2] Wear protective gloves/protective clothing.[2] Immediately call a POISON CENTER or doctor/physician.[2] |

| Ammonium Chloride | Harmful if swallowed. Causes serious eye irritation. | Wash skin thoroughly after handling. Wear eye protection/face protection. |

| 1-Aminocyclopentanecarbonitrile | (Assumed) Toxic by ingestion, inhalation, and skin contact due to the presence of the nitrile group. | Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment. |

| Concentrated Sulfuric Acid | Causes severe skin burns and eye damage.[4] May be corrosive to metals. | Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. |

| This compound | Harmful if swallowed.[5] Causes serious eye damage.[5] Causes damage to organs through prolonged or repeated exposure.[5] | Do not breathe dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves/eye protection/face protection. |

Experimental Protocols

Two distinct and reliable methods for the synthesis of this compound are detailed below.

Method 1: Strecker Synthesis followed by Controlled Hydrolysis

This two-step method first involves the synthesis of the intermediate, 1-aminocyclopentanecarbonitrile, via the Strecker synthesis, followed by its controlled hydrolysis to the desired amide.

Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile

This protocol is adapted from established procedures for the Strecker synthesis of α-aminonitriles.

Materials:

-

Cyclopentanone

-

Sodium Cyanide (NaCN)

-

Ammonium Chloride (NH₄Cl)

-

Aqueous Ammonia (28-30%)

-

Methanol

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, dissolve sodium cyanide in deionized water in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add a solution of ammonium chloride in deionized water, followed by concentrated aqueous ammonia.

-

Cool the mixture in an ice bath.

-

Add a solution of cyclopentanone in methanol dropwise to the stirred mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Gently heat the mixture to 40-50 °C for 1 hour to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 1-aminocyclopentanecarbonitrile as an oil. This intermediate is often used in the next step without further purification.

Step 2: Controlled Hydrolysis to this compound

This step involves the partial hydrolysis of the nitrile group to an amide in the presence of an acid catalyst.

Materials:

-

Crude 1-Aminocyclopentanecarbonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetone

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a fume hood, place the crude 1-aminocyclopentanecarbonitrile in a round-bottom flask and cool it in an ice bath.

-

Slowly and carefully add concentrated sulfuric acid to the nitrile with vigorous stirring, maintaining the temperature below 20 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 24-48 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or GC-MS).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be done in a large beaker to accommodate any foaming.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water and then with a small amount of cold acetone.

-

Dry the product under vacuum to obtain the final this compound.

Method 2: Ritter Reaction

The Ritter reaction provides a more direct, one-pot synthesis of this compound from cyclopentanone.

Materials:

-

Cyclopentanone

-

Sodium Cyanide (NaCN)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Glacial Acetic Acid

-

Deionized Water

-

Sodium Hydroxide (NaOH) solution (e.g., 2M)

-

Dichloromethane (DCM)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a fume hood, combine cyclopentanone and glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath.

-

In a separate beaker, carefully dissolve sodium cyanide in a minimal amount of cold water. Caution: Highly toxic.

-

Slowly add the cold sodium cyanide solution to the stirred cyclopentanone mixture.

-

With the reaction mixture still in the ice bath, add concentrated sulfuric acid dropwise via a dropping funnel. The temperature should be carefully monitored and maintained below 10 °C.

-

After the addition of sulfuric acid is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitor by TLC or GC-MS).

-

Carefully quench the reaction by pouring it over a large amount of crushed ice.

-

Neutralize the acidic mixture by the slow and careful addition of a sodium hydroxide solution until the pH is basic (pH > 10).

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the two synthetic methods described.

Caption: Workflow for the synthesis of this compound via Strecker synthesis.

Caption: Workflow for the one-pot synthesis of this compound via Ritter reaction.

References

Analytical Methods for the Characterization of 1-Amino-1-cyclopentanecarboxamide

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-1-cyclopentanecarboxamide is a cyclic amino acid derivative of interest in pharmaceutical development and research. It is notably identified as a process impurity in the synthesis of Irbesartan, an angiotensin II receptor antagonist, where it is designated as Irbesartan Impurity 36.[1] Accurate and robust analytical methods are crucial for its identification, quantification, and characterization to ensure the quality, safety, and efficacy of pharmaceutical products. This document provides detailed application notes and experimental protocols for the comprehensive analysis of this compound using modern analytical techniques.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for method development. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₂O | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| CAS Number | 17193-28-1 | [1] |

| IUPAC Name | 1-aminocyclopentane-1-carboxamide | [1] |

| Canonical SMILES | C1CCC(C1)(C(=O)N)N | [1] |

| Exact Mass | 128.094963011 Da | [1] |

| Topological Polar Surface Area | 69.1 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of this compound, particularly in the context of analyzing Irbesartan and its impurities. A stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for resolving the target compound from the active pharmaceutical ingredient (API) and other related substances.

Experimental Protocol: RP-HPLC for Impurity Profiling

This protocol is adapted from established methods for the analysis of Irbesartan and its impurities.[2][3]

Objective: To separate and quantify this compound in the presence of Irbesartan and other potential impurities.

Instrumentation and Materials:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Hypersil ODS C18 column (150 mm x 4.6 mm, 3 µm) or equivalent[3]

-

Mobile Phase A: 0.55% v/v orthophosphoric acid, pH adjusted to 3.2 with triethylamine[3]

-

Mobile Phase B: Acetonitrile and Mobile Phase A mixture (95:5 v/v)[3]

-

Diluent: Mobile Phase A and Acetonitrile (50:50 v/v)

-

Reference standards for this compound and Irbesartan

Chromatographic Conditions:

| Parameter | Condition |

| Column | Hypersil ODS C18 (150 mm x 4.6 mm, 3 µm)[3] |

| Mobile Phase | Gradient of Mobile Phase A and Mobile Phase B |

| Gradient Program | A typical gradient would start with a high percentage of aqueous phase (Mobile Phase A) to retain the polar this compound and gradually increase the organic phase (Mobile Phase B) to elute the more non-polar Irbesartan and other impurities. A starting point could be 95% A, ramping to 50% A over 20 minutes. |

| Flow Rate | 1.2 mL/min[2] |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm[2] |

| Injection Volume | 10 µL |

Sample Preparation:

-

Prepare a stock solution of the this compound reference standard (e.g., 100 µg/mL) in the diluent.

-

Prepare a stock solution of the Irbesartan sample to be analyzed (e.g., 1 mg/mL) in the diluent.

-

For method validation and specificity, prepare a spiked sample by adding a known amount of the this compound stock solution to the Irbesartan sample solution.

Data Analysis:

-

Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.

-

Quantify the amount of the impurity by comparing the peak area to a calibration curve generated from the reference standard.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. Both ¹H and ¹³C NMR are crucial for the unambiguous identification of this compound.

¹H NMR Spectroscopy Protocol:

Objective: To acquire a ¹H NMR spectrum for the structural confirmation of this compound.

Instrumentation and Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)[4]

-

NMR tubes

-

Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD)[4]

-

This compound sample

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.[4]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

| Parameter | Value |

| Nucleus | ¹H |

| Solvent | D₂O or CD₃OD |

| Temperature | 298 K (25 °C) |

| Number of Scans | 16 or 32 |

| Relaxation Delay | 1-2 seconds |

| Pulse Width | Calibrated 90° pulse |

| Spectral Width | ~12 ppm |

| Referencing | Internal standard (e.g., TMS at 0.00 ppm) or residual solvent peak |

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is expected to show signals corresponding to the cyclopentyl protons and the protons of the amino and amide groups. The cyclopentyl protons will likely appear as complex multiplets in the aliphatic region (around 1.5-2.5 ppm). The amino and amide protons are exchangeable and their chemical shifts can vary depending on the solvent and concentration. In D₂O, the NH₂ and CONH₂ protons will exchange with deuterium and their signals will disappear.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

LC-MS/MS Protocol:

Objective: To confirm the molecular weight and obtain fragmentation data for this compound.

Instrumentation and Materials:

-

Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

-

Electrospray Ionization (ESI) source

-

HPLC column and mobile phases as described in the HPLC section

-

This compound sample solution

LC-MS/MS Conditions:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 - 4.5 kV |

| Drying Gas Flow | 8 - 12 L/min |

| Drying Gas Temperature | 300 - 350 °C |

| Nebulizer Pressure | 30 - 45 psi |

| MS Scan Range | m/z 50 - 300 |

| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) to induce fragmentation |

Expected Mass Spectral Data:

-

MS1 (Full Scan): The protonated molecule [M+H]⁺ is expected at m/z 129.10.

-

MS2 (Product Ion Scan): Fragmentation of the parent ion (m/z 129.10) can provide structural information. Common fragmentation pathways for amino acids include the loss of ammonia (NH₃) and the loss of the carboxamide group (CONH₂).

Summary of Quantitative Data

The following table summarizes the key quantitative data for the analytical characterization of this compound.

| Analytical Technique | Parameter | Expected Value |

| RP-HPLC | Retention Time | Dependent on specific chromatographic conditions, but should be well-resolved from Irbesartan. |

| UV λmax | ~220 nm | |

| Mass Spectrometry | [M+H]⁺ (m/z) | 129.10 |

| ¹H NMR | Chemical Shifts (δ, ppm) | Aliphatic protons: ~1.5-2.5 ppm; NH protons: variable (solvent dependent) |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Carbonyl carbon: ~175-180 ppm; Quaternary carbon: ~60-70 ppm; Cyclopentyl carbons: ~20-40 ppm |

Conclusion

The analytical methods detailed in these application notes provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures accurate identification, quantification, and structural elucidation, which is critical for quality control in pharmaceutical manufacturing and for research purposes. The provided protocols offer a starting point for method development and validation, and can be adapted based on specific instrumentation and laboratory requirements.

References

- 1. 1-Aminocyclopentanecarboxamide | C6H12N2O | CID 11116086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Crystal Forms of the Antihypertensive Drug Irbesartan: A Crystallographic, Spectroscopic, and Hirshfeld Surface Analysis Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 1-Amino-1-cyclopentanecarboxamide using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Amino-1-cyclopentanecarboxamide is a cyclic amino acid derivative of interest in pharmaceutical research and drug development. Accurate and precise quantification of this compound is crucial for various stages of drug discovery, including pharmacokinetic studies, formulation development, and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol offers a reliable approach for the separation and quantification of the analyte in bulk drug substance and formulated products.

Principle of the Method

Due to the lack of a strong chromophore in this compound, direct UV detection can be challenging and may lack the required sensitivity. To overcome this, a pre-column derivatization step using o-phthalaldehyde (OPA) is employed. OPA reacts with the primary amine group of this compound in the presence of a thiol to form a highly fluorescent isoindole derivative. This derivative can be readily detected and quantified at low concentrations using a fluorescence detector. The separation is achieved on a reversed-phase C18 column with a gradient elution using a phosphate buffer and acetonitrile mobile phase.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard (Purity ≥ 99%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium phosphate monobasic (Reagent grade)

-

Boric acid (Reagent grade)

-

o-Phthalaldehyde (OPA)

-

3-Mercaptopropionic acid (3-MPA)

-

Sodium hydroxide (Reagent grade)

-

Hydrochloric acid (Reagent grade)

-

Water (HPLC grade, 18.2 MΩ·cm)

2. Instrument and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and fluorescence detector is required.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 25 mM Sodium Phosphate Buffer, pH 7.2 |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Fluorescence Detector | Excitation: 340 nm, Emission: 450 nm |

| Run Time | 20 minutes |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 10.0 | 50 | 50 |

| 12.0 | 5 | 95 |

| 15.0 | 5 | 95 |

| 15.1 | 95 | 5 |

| 20.0 | 95 | 5 |

3. Preparation of Solutions

-

Mobile Phase A (25 mM Sodium Phosphate Buffer, pH 7.2): Dissolve 3.0 g of sodium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 7.2 with 1 M sodium hydroxide. Filter through a 0.45 µm nylon membrane filter.

-

Derivatization Reagent (OPA/3-MPA):

-

Dissolve 1.0 g of OPA in 10 mL of methanol.

-

In a separate container, prepare a borate buffer by dissolving 6.2 g of boric acid in 100 mL of water and adjusting the pH to 10.4 with 5 M sodium hydroxide.

-

Add the OPA/methanol solution and 400 µL of 3-mercaptopropionic acid to the borate buffer.

-

Bring the final volume to 200 mL with the borate buffer. This reagent is light-sensitive and should be stored in an amber bottle at 4°C. It is stable for up to one week.

-

4. Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of water to obtain a stock solution of 1000 µg/mL.

-